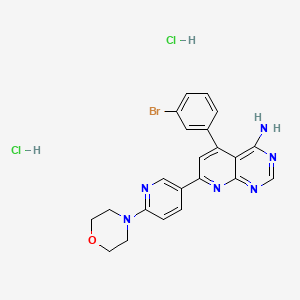

ABT-702 dihydrochloride

Description

BenchChem offers high-quality ABT-702 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ABT-702 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNYFKPOPJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrCl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017168 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214697-26-4 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABT-702 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-702 is a potent, selective, and orally active non-nucleoside inhibitor of adenosine kinase (AK).[1][2][3] Its mechanism of action centers on the elevation of endogenous adenosine levels, a critical neuromodulator with significant anti-inflammatory and analgesic properties.[4][5] By inhibiting AK, the primary enzyme responsible for adenosine's metabolic clearance, ABT-702 effectively increases the local concentration of adenosine at sites of tissue injury and inflammation.[4] This accumulation of adenosine leads to the activation of adenosine receptors, primarily the A1 and A2A subtypes, which in turn modulates downstream signaling pathways to produce therapeutic effects.[5][6] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and key experimental findings related to ABT-702.

Core Mechanism of Action

Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular homeostasis and cytoprotection, particularly under conditions of metabolic stress like ischemia, inflammation, or neuronal overactivity. Its extracellular concentration is tightly regulated by the intracellular enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP).[]

The primary mechanism of action of ABT-702 is the competitive inhibition of adenosine kinase.[5]

-

Inhibition of Adenosine Kinase (AK): ABT-702 binds to AK, preventing it from converting adenosine to AMP. Kinetic studies have shown that this inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP²⁻.[5] The inhibition is also reversible.[5]

-

Increased Intracellular Adenosine: With AK inhibited, intracellular adenosine levels rise.

-

Enhanced Adenosine Efflux: This increased intracellular concentration drives the efflux of adenosine into the extracellular space. This process is facilitated by equilibrative nucleoside transporters (ENTs).[8]

-

Adenosine Receptor Activation: The elevated extracellular adenosine acts as an agonist for G-protein coupled adenosine receptors, most notably the A1 and A2A receptors.[6][9]

-

A1 Receptor Activation: Predominantly linked to inhibitory G-proteins (Gi/o), activation of A1 receptors leads to the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, contributing significantly to its analgesic effects.[5][8]

-

A2A Receptor Activation: Linked to stimulatory G-proteins (Gs), A2A receptor activation increases cAMP levels. This pathway is heavily involved in mediating anti-inflammatory responses, for instance, by inhibiting the release of pro-inflammatory cytokines like TNF-α from immune cells.[6][10]

-

The antinociceptive and anti-inflammatory effects of ABT-702 are consistently blocked by selective adenosine receptor antagonists, confirming that its therapeutic actions are mediated through the accumulation of endogenous adenosine and subsequent receptor activation.[2][5]

Figure 1: Core mechanism of action of ABT-702.

Quantitative Data

In Vitro Potency and Selectivity

ABT-702 is a highly potent inhibitor of adenosine kinase across multiple species and shows excellent selectivity against other adenosine-related targets.

| Target | Species/Source | IC50 (nM) | Reference |

| Adenosine Kinase (AK) | Rat Brain Cytosol | 1.7 | [11] |

| Adenosine Kinase (AK) | Native Human (Placenta) | 1.5 ± 0.3 | [5] |

| Adenosine Kinase (AK) | Human Recombinant (AKlong & AKshort) | 1.5 ± 0.3 | [5] |

| Adenosine Kinase (AK) | Monkey, Dog, Rat, Mouse Brain | ~1.5 | [5] |

| Adenosine Kinase (AK) | Intact IMR-32 Human Neuroblastoma Cells | 51 | [11] |

ABT-702 demonstrates selectivity of several orders of magnitude for AK over adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5] It is also highly selective against a broad panel of other receptors, ion channels, and enzymes, including COX-1 and COX-2.[5]

In Vivo Efficacy

The efficacy of ABT-702 has been demonstrated in numerous preclinical models of nociceptive, inflammatory, and neuropathic pain.

| Animal Model | Pain Type | Administration | ED50 (μmol/kg) | Reference |

| Mouse Hot-Plate Test | Acute Thermal Nociception | Intraperitoneal (i.p.) | 8 | [5][11] |

| Mouse Hot-Plate Test | Acute Thermal Nociception | Oral (p.o.) | 65 | [5][11] |

| Mouse Abdominal Constriction Assay | Persistent Chemical Pain | Intraperitoneal (i.p.) | 2 | [11] |

| Rat Carrageenan-Induced Thermal Hyperalgesia | Inflammatory Pain | Oral (p.o.) | 5 | [2] |

| Rat Carrageenan-Induced Paw Edema | Acute Inflammation | Oral (p.o.) | 70 | [2] |

Experimental Protocols and Workflows

Adenosine Kinase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the inhibitory potency of ABT-702 on AK activity.

-

Enzyme and Substrates: Recombinant human adenosine kinase is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Various concentrations of ABT-702 (dissolved in DMSO) are pre-incubated with the enzyme.[1]

-

Reaction Initiation: The reaction is initiated by adding the substrates: adenosine and [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped by adding EDTA or by spotting the mixture onto ion-exchange chromatography paper/columns.

-

Product Separation: The radiolabeled product, [³³P]AMP, is separated from the unreacted [γ-³³P]ATP.

-

Quantification: The amount of [³³P]AMP formed is quantified using a scintillation counter.

-

Data Analysis: The concentration of ABT-702 that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for an in vitro AK inhibition assay.

Carrageenan-Induced Inflammatory Pain Model (In Vivo)

This protocol details a common model for assessing the anti-inflammatory and anti-hyperalgesic effects of compounds.[2]

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.

-

Baseline Measurement: Baseline paw volume is measured using a plethysmometer. Baseline thermal nociceptive thresholds (paw withdrawal latency) are measured using a radiant heat source.

-

Drug Administration: Animals are dosed orally (p.o.) with either vehicle or varying concentrations of ABT-702.

-

Induction of Inflammation: One hour after drug administration, a 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw.

-

Post-Induction Measurements: Paw volume (edema) and thermal withdrawal latency (hyperalgesia) are measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

-

Data Analysis: The percentage inhibition of edema and the percentage reversal of thermal hyperalgesia are calculated for each dose of ABT-702 compared to the vehicle-treated group. ED50 values are determined from the dose-response data.

Spinal Nerve Ligation (SNL) Neuropathic Pain Model (In Vivo)

This protocol is used to evaluate the efficacy of ABT-702 in a model of nerve injury-induced pain.[9]

-

Surgical Procedure: Under anesthesia (e.g., halothane), the L5 and L6 spinal nerves of rats are tightly ligated distal to the dorsal root ganglion. Sham-operated animals undergo the same procedure without nerve ligation.[9]

-

Post-Operative Recovery: Animals are allowed to recover for approximately two weeks, during which time they develop tactile allodynia (pain in response to a non-painful stimulus).

-

Baseline Allodynia Measurement: Tactile allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

-

Drug Administration: ABT-702 is administered (e.g., subcutaneously or orally).[9]

-

Post-Dosing Measurement: Paw withdrawal thresholds are re-assessed at multiple time points after drug administration to determine the anti-allodynic effect.

-

Data Analysis: The increase in paw withdrawal threshold following ABT-702 treatment is compared to baseline and to vehicle-treated controls to quantify the degree of analgesia.

Diabetic Retinopathy Model (In Vivo)

This protocol assesses the therapeutic potential of ABT-702 in mitigating inflammation associated with diabetic retinopathy.[6][10]

-

Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6J) via intraperitoneal injections of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment Regimen: Treatment with ABT-702 (e.g., 1.5 mg/kg, i.p., twice a week) or vehicle is initiated at the onset of diabetes and continued for a specified duration (e.g., 8 weeks, until animals are 16 weeks old).[6][10]

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and retinal tissues are collected.

-

Inflammation Analysis: Retinal inflammation is evaluated using multiple techniques:

-

Data Analysis: The expression levels of inflammatory markers in the ABT-702-treated diabetic group are compared to those in the vehicle-treated diabetic group and non-diabetic controls.

Figure 3: Workflow for studying ABT-702 in a diabetic retinopathy model.

Conclusion

ABT-702 dihydrochloride is a well-characterized, potent, and selective inhibitor of adenosine kinase. Its mechanism of action is elegantly simple yet powerful: by preventing the metabolic breakdown of adenosine, it leverages the body's own endogenous systems for pain and inflammation control. The elevation of local adenosine concentrations and subsequent activation of A1 and A2A receptors provide robust analgesic and anti-inflammatory effects across a wide range of preclinical models. The detailed quantitative data and established experimental protocols underscore its value as a critical research tool and a prototype for a therapeutic class with significant potential in managing persistent pain and inflammatory conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-702 - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. An adenosine kinase inhibitor, ABT-702, inhibits spinal nociceptive transmission by adenosine release via equilibrative nucleoside transporters in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Unraveling the Therapeutic Potential of ABT-702 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolism of adenosine. By inhibiting AK, ABT-702 effectively increases the extracellular concentration of endogenous adenosine, a critical signaling molecule with potent analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the function and mechanism of action of ABT-702, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on novel therapeutics for pain and inflammation.

Core Mechanism of Action: Adenosine Kinase Inhibition

ABT-702 functions as a competitive inhibitor of adenosine kinase with respect to adenosine.[1] Adenosine kinase is a key intracellular enzyme that regulates the concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP).[2] Under conditions of cellular stress, such as inflammation or nerve injury, adenosine is released into the extracellular space where it can activate adenosine receptors (A1, A2A, A2B, and A3) on various cell types, leading to a range of physiological responses, including the modulation of pain signals and the suppression of inflammatory processes.[2][3]

The therapeutic efficacy of ABT-702 stems from its ability to prevent the metabolic breakdown of adenosine, thereby augmenting its local concentration at sites of injury and inflammation.[4] This elevation of endogenous adenosine leads to enhanced activation of adenosine receptors, primarily the A1 receptor, which has been shown to be crucial for its analgesic effects.[1]

Quantitative Efficacy and Potency

The inhibitory activity of ABT-702 against adenosine kinase has been quantified across various species and experimental conditions. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of ABT-702 against Adenosine Kinase

| Enzyme Source | IC50 (nM) | Reference |

| Rat Brain Cytosolic AK | 1.7 | [5] |

| Native Human Placental AK | 1.5 | [2] |

| Human Recombinant AK (long isoform) | 1.5 ± 0.3 | [5] |

| Human Recombinant AK (short isoform) | 1.5 ± 0.3 | [5] |

| Monkey Brain AK | 1.5 ± 0.3 | [5] |

| Dog Brain AK | 1.5 ± 0.3 | [5] |

| Mouse Brain AK | 1.5 ± 0.3 | [5] |

| Intact IMR-32 Human Neuroblastoma Cells | 51 | [5] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Analgesic Efficacy of ABT-702

| Animal Model | Administration Route | ED50 (µmol/kg) | Reference |

| Mouse Hot-Plate Test (Acute Thermal Nociception) | Intraperitoneal (i.p.) | 8 | [5] |

| Mouse Hot-Plate Test (Acute Thermal Nociception) | Oral (p.o.) | 65 | [5] |

| Mouse Abdominal Constriction Assay (Persistent Chemical Pain) | Intraperitoneal (i.p.) | 2 | [5] |

| Rat Inflammatory Thermal Hyperalgesia | Oral (p.o.) | 5 | [2] |

ED50: Half-maximal effective dose.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ABT-702.

In Vitro Adenosine Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of ABT-702 on adenosine kinase.

Materials:

-

Purified adenosine kinase (human, rat, etc.)

-

ABT-702 dihydrochloride

-

Adenosine

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of ABT-702 in DMSO.

-

Serially dilute ABT-702 in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted ABT-702 solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add a solution of adenosine kinase to each well (except the no-enzyme control).

-

Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of ABT-702 and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Discovery and Development of ABT-702 Dihydrochloride: A Selective Adenosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ABT-702 dihydrochloride, a potent and selective non-nucleoside inhibitor of adenosine kinase (AK), represents a significant advancement in the exploration of purinergic signaling for therapeutic intervention. Adenosine kinase is a key enzyme responsible for regulating intracellular and extracellular concentrations of adenosine, a critical signaling molecule with potent anti-inflammatory, analgesic, and cytoprotective properties. By inhibiting AK, ABT-702 effectively increases the endogenous levels of adenosine at sites of injury and inflammation, thereby potentiating its beneficial effects. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of ABT-702, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular metabolism and signaling. Its concentration in the interstitial fluid increases significantly in response to metabolic stress, such as hypoxia, ischemia, and inflammation. Adenosine exerts its physiological effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A1 and A2A subtypes, has been shown to mediate analgesic and anti-inflammatory responses.

Adenosine kinase (AK) is the primary enzyme responsible for the metabolic clearance of adenosine, converting it to adenosine monophosphate (AMP). Inhibition of AK presents an attractive therapeutic strategy to augment the endogenous protective effects of adenosine in a site- and event-specific manner, avoiding the systemic side effects associated with direct-acting adenosine receptor agonists. ABT-702 was developed as a potent and selective inhibitor of AK with the potential to treat various pathological conditions, including pain and inflammation.[1][2]

Discovery and Chemical Synthesis

ABT-702, chemically known as 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified through optimization of a high-throughput screening lead.[3] The synthesis of ABT-702 involves a multi-step process, a general outline of which is described below.

Synthesis Pathway of ABT-702

Caption: A simplified schematic of the chemical synthesis of ABT-702.

A detailed synthetic route involves the condensation of 3-bromobenzaldehyde, 1-(6-morpholinopyridin-3-yl)ethanone, and malononitrile in the presence of ammonium acetate to form an intermediate pyridine derivative.[4] This intermediate then undergoes cyclization in the presence of formamide to yield the final product, ABT-702.[4]

Mechanism of Action

ABT-702 is a potent inhibitor of adenosine kinase, acting competitively with respect to adenosine.[4] By blocking the phosphorylation of adenosine to AMP, ABT-702 leads to an accumulation of intracellular adenosine. This excess adenosine is then released into the extracellular space via equilibrative nucleoside transporters (ENTs). The elevated extracellular adenosine subsequently activates adenosine receptors on target cells, leading to downstream signaling cascades that mediate the therapeutic effects.

Signaling Pathway of ABT-702 Action

Caption: ABT-702 inhibits adenosine kinase, leading to increased adenosine levels and receptor activation.

Recent studies have also uncovered a novel, delayed mechanism of action for ABT-702. It has been shown to induce the proteasomal degradation of adenosine kinase, leading to a sustained reduction in enzyme levels and prolonged therapeutic effects, even after the drug has been cleared from the system.[2][5][6]

Pharmacological Data

The pharmacological profile of ABT-702 has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

ABT-702 is a highly potent inhibitor of adenosine kinase with an IC50 value of 1.7 nM.[2][7] It exhibits excellent selectivity for AK over other key proteins involved in adenosine signaling, as summarized in the table below.

| Target | IC50 / Ki (nM) | Selectivity vs. AK |

| Adenosine Kinase (AK) | 1.7 | - |

| Adenosine A1 Receptor | > 10,000 | > 5882-fold |

| Adenosine A2A Receptor | > 10,000 | > 5882-fold |

| Adenosine A3 Receptor | > 10,000 | > 5882-fold |

| Adenosine Transporter | > 10,000 | > 5882-fold |

| Adenosine Deaminase | > 10,000 | > 5882-fold |

Table 1: In Vitro Potency and Selectivity of ABT-702. [4][5]

ABT-702 was also found to be a potent inhibitor of AK in intact human neuroblastoma cells (IMR-32) with an IC50 of 51 nM, demonstrating good cell permeability.[8][9]

In Vivo Efficacy

The analgesic and anti-inflammatory properties of ABT-702 have been demonstrated in various animal models.

| Animal Model | Route of Administration | ED50 (mg/kg) | Therapeutic Effect |

| Mouse Hot-Plate Test (Thermal Pain) | Intraperitoneal (i.p.) | 0.4 | Analgesic |

| Oral (p.o.) | 3.0 | Analgesic | |

| Mouse Phenylquinone Writhing (Visceral Pain) | Intraperitoneal (i.p.) | 0.1 | Analgesic |

| Rat Carrageenan-Induced Thermal Hyperalgesia | Oral (p.o.) | 2.3 | Anti-inflammatory/Analgesic |

| Rat Spinal Nerve Ligation (Neuropathic Pain) | Subcutaneous (s.c.) | 0.1 - 10 (dose-dependent inhibition) | Analgesic |

Table 2: In Vivo Efficacy of ABT-702 in Models of Pain and Inflammation. [4][10]

Experimental Protocols

Adenosine Kinase Inhibition Assay (Hypothetical Protocol)

This protocol is based on commercially available ADP-Glo™ Kinase Assay kits.

Objective: To determine the in vitro potency of ABT-702 in inhibiting adenosine kinase activity.

Materials:

-

Recombinant human adenosine kinase

-

Adenosine

-

ATP

-

ABT-702 dihydrochloride

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of ABT-702 in assay buffer.

-

In a 384-well plate, add 2.5 µL of the ABT-702 dilutions or vehicle control.

-

Add 2.5 µL of a 2x concentration of adenosine kinase to each well.

-

Initiate the reaction by adding 5 µL of a 2x concentration of adenosine and ATP solution. The final concentrations should be in the range of the Km for each substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of ABT-702 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for AK Inhibition Assay

Caption: A stepwise workflow for determining the IC50 of ABT-702 against adenosine kinase.

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

Objective: To evaluate the efficacy of ABT-702 in reducing mechanical allodynia in a rat model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Surgical Procedure: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane). Under aseptic conditions, expose the left L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion. In sham-operated animals, the nerves are exposed but not ligated. Allow the animals to recover for 7-14 days.

-

Assessment of Mechanical Allodynia: Place the animals in individual clear plastic cages with a wire mesh floor. Allow them to acclimate for at least 30 minutes. Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw. The withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

Drug Administration: Administer ABT-702 or vehicle (e.g., saline) via the desired route (e.g., subcutaneous).

-

Post-treatment Assessment: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the withdrawal thresholds between the ABT-702-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Preclinical Development Status

As of the latest available information, ABT-702 is still in the preclinical stage of development.[1] While it has shown significant promise in various animal models of pain and inflammation, its safety and efficacy in humans have not yet been established. One study noted that ABT-702 was found to be clastogenic in an in vitro Chinese Hamster micronucleus assay, which may have posed a challenge for its further development.[10]

Conclusion

ABT-702 dihydrochloride is a potent and selective adenosine kinase inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of pain and inflammation. Its ability to enhance endogenous adenosine signaling in a targeted manner offers a promising therapeutic approach for a range of debilitating conditions. The discovery of its long-lasting effects through the induction of AK degradation further highlights the unique pharmacological profile of this compound. Further research, particularly addressing potential safety concerns, will be crucial to determine the ultimate clinical utility of ABT-702 and other adenosine kinase inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. adenosine-kinase-adk-inhibition-with-abt-702-induces-adk-protein-degradation-and-a-distinct-form-of-sustained-cardioprotection - Ask this paper | Bohrium [bohrium.com]

- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. mdpi.com [mdpi.com]

- 10. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

ABT-702 Dihydrochloride: A Technical Guide for Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ABT-702 dihydrochloride, a potent and selective adenosine kinase inhibitor, as a tool for neuroprotection research. It covers the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published literature.

Introduction

ABT-702 is a non-nucleoside adenosine kinase (AK) inhibitor that has demonstrated significant potential in preclinical models of pain and inflammation.[1][2] Its primary mechanism of action involves elevating endogenous adenosine levels, a key neuromodulator with neuroprotective properties.[3][4] Adenosine plays a crucial role in cellular homeostasis, particularly during periods of metabolic stress or tissue injury, by reducing neuronal excitability.[3] By inhibiting AK, the primary enzyme responsible for metabolizing adenosine, ABT-702 effectively increases the concentration of adenosine at sites of tissue trauma, thereby enhancing its protective effects.[2][3][4] This makes ABT-702 a valuable pharmacological tool for investigating the therapeutic potential of modulating the adenosine pathway in various neurological disorders characterized by excitotoxicity and neuroinflammation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ABT-702 dihydrochloride is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine dihydrochloride | [5] |

| Molecular Formula | C22H21BrCl2N6O | [6] |

| Molecular Weight | 536.25 g/mol | [6] |

| CAS Number | 1188890-28-9 | [6] |

| Purity | ≥98% | [1][3] |

| Appearance | Crystalline solid | [3] |

| Storage | 4°C, sealed storage, away from moisture | |

| Solubility | DMSO: ≥100 mg/mL (≥186.48 mM) | [6] |

| DMF: 20 mg/mL | [3] | |

| In Vivo Formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] | |

| In Vivo Formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |

Mechanism of Action in Neuroprotection

The neuroprotective effects of ABT-702 are primarily mediated by its potent inhibition of adenosine kinase (AK).[4] In pathological conditions such as ischemia or neuroinflammation, there is a significant release of ATP, which is rapidly converted to adenosine in the extracellular space.[8] However, this adenosine is quickly taken up by cells and phosphorylated by AK, thus terminating its signaling.

By inhibiting AK, ABT-702 prevents the metabolism of adenosine, leading to its accumulation in the extracellular space.[2][4] This elevated adenosine then acts on adenosine receptors, primarily the high-affinity A1 receptor, which is abundantly expressed in the central nervous system.[8][9]

Activation of A1 receptors is known to be neuroprotective through several mechanisms:

-

Inhibition of Glutamate Release: A1 receptor activation on presynaptic terminals inhibits voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate.[8][10][11] This is a critical neuroprotective mechanism as excessive glutamate release leads to excitotoxicity, a major contributor to neuronal death in many neurological disorders.[12][13]

-

Postsynaptic Hyperpolarization: On postsynaptic neurons, A1 receptor activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This makes the neuron less likely to fire, reducing overall excitability and metabolic stress.

-

Modulation of Neuroinflammation: Adenosine, via A2A receptor signaling, can also modulate neuroinflammatory processes.[14][15] Studies have shown that ABT-702 can attenuate inflammation in models of diabetic retinopathy, suggesting a role for AK inhibition in controlling inflammatory responses in the nervous system.[14][15]

Figure 1: Signaling pathway of ABT-702-mediated neuroprotection.

Quantitative Data

The following tables summarize the quantitative data for ABT-702's efficacy and selectivity from various studies.

Table 2: In Vitro Efficacy of ABT-702

| Assay | System | IC50 | Reference(s) |

| Adenosine Kinase Inhibition | Cell-free | 1.7 nM | [3][4][6] |

| Adenosine Kinase Inhibition | Intact IMR-32 human neuroblastoma cells | 51 nM | [7] |

| Adenosine Kinase Inhibition | Native human (placenta), recombinant human (AKlong, AKshort), monkey, dog, rat, and mouse brain AK | ~1.5 nM | [4] |

Table 3: In Vivo Efficacy of ABT-702

| Animal Model | Administration | Effect | ED50 / Dose | Reference(s) |

| Mouse Hot-Plate Test | Intraperitoneal (i.p.) | Antinociception | 8 µmol/kg | [4] |

| Mouse Hot-Plate Test | Oral (p.o.) | Antinociception | 65 µmol/kg | [4] |

| Mouse Abdominal Constriction Assay | Intraperitoneal (i.p.) | Antinociception | 2 µmol/kg | [7] |

| Rat Carrageenan Inflammation | Subcutaneous (s.c.) | Inhibition of postdischarge, C-fibre, Aδ-fibre evoked responses, and wind-up | 0.1 - 10 mg/kg | [16] |

| Rat Spinal Nerve Ligation (SNL) | Subcutaneous (s.c.) | Inhibition of postdischarge, C-fibre, Aδ-fibre evoked responses, and wind-up | 0.1 - 10 mg/kg | [16] |

| Streptozotocin-induced Diabetic Mice | Intraperitoneal (i.p.) | Attenuation of retinal inflammation | 1.5 mg/kg (twice a week) | [14] |

Table 4: Selectivity Profile of ABT-702

| Target | Selectivity vs. Adenosine Kinase | Reference(s) |

| Adenosine A1, A2A, A3 Receptors | Several orders of magnitude | [3][4] |

| Adenosine Transporter | Several orders of magnitude | [3][4] |

| Adenosine Deaminase | Several orders of magnitude | [3][4] |

| Other Neurotransmitter/Peptide Receptors, Ion Channels, Reuptake Sites | 1300- to 7700-fold | [4] |

| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | 1300- to 7700-fold | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ABT-702 for neuroprotection studies.

5.1. In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is a generalized procedure for assessing the neuroprotective effects of ABT-702 against an excitotoxic or oxidative insult in a human neuroblastoma cell line.

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 96-well plates at a density of approximately 0.75–1 x 10^5 cells/well and allow them to adhere for 24 hours.[17]

-

-

Treatment:

-

Prepare stock solutions of ABT-702 dihydrochloride in DMSO.

-

On the day of the experiment, replace the culture medium with a fresh medium containing various concentrations of ABT-702. Pre-incubate the cells with ABT-702 for a specified period (e.g., 1-2 hours).

-

-

Induction of Neurotoxicity:

-

After pre-incubation, introduce the neurotoxic agent. Examples include:

-

Oxygen-Glucose Deprivation (OGD): Replace the medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration determined by optimization (e.g., 4 hours).[17]

-

Excitotoxicity: Add a high concentration of glutamate (e.g., 1-5 mM) or NMDA to the culture medium.

-

Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or a mitochondrial complex inhibitor like rotenone.[17]

-

-

Include control wells (no ABT-702, no toxin) and vehicle control wells (vehicle + toxin).

-

-

Assessment of Cell Viability:

-

After the insult period (and a potential reperfusion/recovery period for OGD), assess cell viability using a standard assay such as:

-

XTT Assay: Incubate cells with an XTT solution (0.3 mg/mL) for 2 hours. Measure the absorbance of the soluble formazan product at 450 nm.[17]

-

MTT Assay: Incubate cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.

-

LDH Release Assay: Measure the activity of lactate dehydrogenase released into the culture medium from damaged cells.

-

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the control (untreated) cells.

-

Plot the concentration-response curve for ABT-702 and determine its EC50 for neuroprotection.

-

5.2. In Vivo Administration and Animal Models

Preparation of ABT-702 for In Vivo Use:

-

Vehicle for Subcutaneous (s.c.) Administration: Saline.[16]

-

Vehicle for Intraperitoneal (i.p.) Administration: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Ensure the solution is clear before administration; heating or sonication can aid dissolution.[7]

Experimental Procedure (Spinal Nerve Ligation Model):

This protocol is based on studies investigating the effects of ABT-702 on neuropathic pain, which involves neuronal hyperexcitability and is relevant to neuroprotection.[16]

-

Animal Model:

-

Use male Sprague-Dawley rats (130-250 g).

-

Induce neuropathy via L5/L6 spinal nerve ligation (SNL) as previously described in the literature.[16] A sham-operated group should be used as a control.

-

-

Drug Administration:

-

Administer ABT-702 subcutaneously in cumulatively increasing doses (e.g., 0.1, 1, and 10 mg/kg) to the scruff of the neck.[16]

-

-

Electrophysiological Recordings:

-

Perform in vivo electrophysiological recordings from wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord of anesthetized rats.

-

Measure various parameters of neuronal activity in response to peripheral stimuli before and after ABT-702 administration, including:

-

C-fibre evoked responses

-

Aδ-fibre evoked responses

-

Wind-up (a measure of central sensitization)

-

Post-discharge activity

-

-

-

Behavioral Testing:

-

Assess mechanical and thermal sensitivity using von Frey filaments and radiant heat sources, respectively.

-

-

Data Analysis:

-

Compare the neuronal responses and behavioral thresholds before and after drug administration.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of ABT-702's effects.

-

Figure 2: General experimental workflows for ABT-702 studies.

Summary and Conclusion

ABT-702 dihydrochloride is a potent, selective, and orally active inhibitor of adenosine kinase.[1][4] Its ability to increase endogenous adenosine levels makes it a powerful tool for studying the neuroprotective roles of the adenosine signaling pathway. Preclinical studies have consistently demonstrated its efficacy in models of nociceptive, inflammatory, and neuropathic pain, which share common pathological mechanisms with neurodegenerative diseases, such as neuronal hyperexcitability and inflammation.[2][16]

The primary neuroprotective mechanism of ABT-702 is attributed to the enhanced activation of adenosine A1 receptors, leading to the inhibition of glutamate release and neuronal hyperpolarization.[8][18] This guide provides the foundational technical information, including quantitative efficacy data and detailed experimental protocols, to facilitate the use of ABT-702 in neuroprotection research. Further investigations using this compound will likely yield valuable insights into the therapeutic potential of targeting adenosine kinase for the treatment of a wide range of neurological and neurodegenerative disorders.

References

- 1. ABT 702 hydrochloride | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABT 702 Dihydrochloride|CAS 1188890-28-9|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective potential of adenosine A1 receptor partial agonists in experimental models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An adenosine kinase inhibitor, ABT-702, inhibits spinal nociceptive transmission by adenosine release via equilibrative nucleoside transporters in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ABT-702 Dihydrochloride on Extracellular Adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolic clearance of adenosine via phosphorylation to adenosine monophosphate (AMP).[1][2][3] By inhibiting this critical enzymatic step, ABT-702 effectively increases the intracellular and subsequently the extracellular concentrations of endogenous adenosine. This elevation of extracellular adenosine potentiates its natural physiological effects, primarily through the activation of adenosine A1 receptors, leading to a range of therapeutic possibilities, including analgesic and anti-inflammatory responses.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of ABT-702, quantitative data on its effect on extracellular adenosine, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.

Mechanism of Action: Enhancing Endogenous Adenosine Signaling

ABT-702's primary mechanism of action is the competitive inhibition of adenosine kinase.[2] Under normal physiological conditions, adenosine kinase plays a crucial role in maintaining low intracellular adenosine levels by converting it to AMP. By blocking this enzymatic activity, ABT-702 allows adenosine to accumulate within the cell. This increased intracellular concentration alters the equilibrium of adenosine transport across the cell membrane, leading to an enhanced efflux of adenosine into the extracellular space.

The elevated extracellular adenosine then acts as a signaling molecule by binding to and activating G-protein coupled adenosine receptors, with a particularly high affinity for the A1 subtype. The activation of A1 receptors initiates a cascade of downstream signaling events that ultimately modulate neuronal activity and inflammatory processes. It is this potentiation of the endogenous adenosine system that underlies the therapeutic effects of ABT-702.

Quantitative Data: The Effect of ABT-702 on Extracellular Adenosine

The administration of ABT-702 leads to a quantifiable increase in extracellular adenosine concentrations. The following table summarizes key quantitative findings from a study investigating the effects of ABT-702 on spontaneous adenosine release in the rat caudate-putamen.

| Parameter | Value | Model System | Method | Reference |

| ABT-702 Dose | 5 mg/kg, i.p. | Anesthetized Rats | Fast-scan cyclic voltammetry | [5] |

| Effect on Spontaneous Adenosine Release | Significant Increase | Caudate-Putamen | [5] | |

| Duration of Spontaneous Adenosine Release (pre-ABT-702) | 2.9 ± 0.1 sec | Caudate-Putamen | [5] | |

| Duration of Spontaneous Adenosine Release (post-ABT-702) | 3.3 ± 0.1 sec | Caudate-Putamen | [5] | |

| Decay Rate of Spontaneous Adenosine (pre-ABT-702) | 0.42 ± 0.03 sec⁻¹ | Caudate-Putamen | [5] | |

| Decay Rate of Spontaneous Adenosine (post-ABT-702) | 0.31 ± 0.02 sec⁻¹ | Caudate-Putamen | [5] |

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of ABT-702 on adenosine kinase in a cell-free system.

Materials:

-

Recombinant human adenosine kinase

-

ABT-702 dihydrochloride

-

Adenosine

-

ATP (Adenosine Triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a solution of adenosine kinase in assay buffer.

-

Prepare serial dilutions of ABT-702 in assay buffer.

-

In a 96-well plate, add the adenosine kinase solution to each well.

-

Add the different concentrations of ABT-702 to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of adenosine and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of ABT-702.

-

Calculate the IC₅₀ value of ABT-702 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Extracellular Adenosine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular adenosine levels in a specific brain region of a live animal following ABT-702 administration.

Materials:

-

ABT-702 dihydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with tandem mass spectrometry (LC-MS/MS) for adenosine quantification

-

Anesthetic

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the preparation to stabilize for a baseline period (e.g., 1-2 hours), collecting dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Administer ABT-702 systemically (e.g., via intraperitoneal injection) at the desired dose.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of adenosine in the collected dialysate samples using a validated LC-MS/MS method.[6][7]

-

Compare the post-administration adenosine levels to the baseline levels to determine the effect of ABT-702.

Visualizations

Signaling Pathway of ABT-702 Action

Caption: Mechanism of ABT-702 action on extracellular adenosine.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

References

- 1. Extracellular adenosine 5’-triphosphate concentrations changes in rat spinal cord associated with the activation of urinary bladder afferents. A microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine kinase inhibition protects the kidney against streptozotocin-induced diabetes through anti-inflammatory and anti-oxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. med.und.edu [med.und.edu]

- 7. An improved LC-S/MS method for the quantitation of adenosine concentration in mice brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ABT-702 dihydrochloride solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, applications, and relevant protocols for ABT-702 dihydrochloride, a potent and selective adenosine kinase inhibitor.

Introduction

ABT-702 is a non-nucleoside inhibitor of adenosine kinase (AK) with high potency, exhibiting an IC50 value of approximately 1.7 nM.[1][2] Adenosine kinase is a key enzyme responsible for regulating the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate. By inhibiting AK, ABT-702 effectively increases the local concentration of endogenous adenosine, a neuromodulator with significant antinociceptive and anti-inflammatory properties.[3] This makes ABT-702 a valuable research tool for studying the therapeutic potential of modulating adenosine signaling in conditions such as pain, inflammation, and neurodegenerative diseases.[4] It is selective for AK over other adenosine-related targets like A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5]

Physicochemical Properties

-

Molecular Formula: C₂₂H₂₁BrCl₂N₆O[2]

-

Molecular Weight: 536.25 g/mol [2]

-

Appearance: Orange to yellow solid[6]

Solubility Data

The solubility of ABT-702 dihydrochloride varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in other common laboratory solvents. It is generally considered insoluble in water.[1] For consistent results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[1][7]

| Solvent | Solubility | Concentration (mM) | Notes | Reference |

| DMSO | ≥107.2 mg/mL | ~200 | [3] | |

| 100 mg/mL | 186.48 | Use fresh DMSO | [1] | |

| ≥33.33 mg/mL | ≥62.15 | Saturation unknown | [2] | |

| 24 mg/mL | ~44.75 | |||

| Ethanol | ≥9.84 mg/mL | ~18.35 | Requires gentle warming and sonication | [3] |

| 3 mg/mL | ~5.6 | [1] | ||

| Water | Insoluble | - | [1] |

Signaling Pathway

ABT-702's mechanism of action is centered on the inhibition of adenosine kinase, which leads to an accumulation of adenosine. This adenosine can then activate adenosine receptors (A1, A2A, A2B, A3) on the cell surface, initiating downstream signaling cascades that are largely responsible for its therapeutic effects. For example, activation of the A2A receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which is involved in processes like vasodilation and immune response modulation.[]

Caption: Mechanism of action of ABT-702.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of ABT-702 dihydrochloride for further dilution.

Materials:

-

ABT-702 dihydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Allow the ABT-702 dihydrochloride vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of ABT-702 dihydrochloride powder in a sterile tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO).

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If precipitation is observed, gentle warming and/or sonication can be used to facilitate complete dissolution.[6]

-

Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2] Avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulations

For animal studies, ABT-702 dihydrochloride is often administered in a vehicle solution. Below are protocols for preparing common formulations.[6] It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.

Protocol A: PEG300/Tween-80/Saline Formulation

-

Start with a stock solution of ABT-702 in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Finally, add 45% of the final volume of saline and mix well.

-

This should result in a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol B: SBE-β-CD Formulation

-

Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

-

Start with a stock solution of ABT-702 in DMSO.

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear solution is obtained. The solubility in this formulation is at least 2.5 mg/mL.[2]

Protocol C: Corn Oil Formulation

-

Start with a stock solution of ABT-702 in DMSO.

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 90% of the final volume of corn oil.

-

Mix thoroughly. The solubility in this formulation is at least 2.5 mg/mL.[2]

Caption: Workflow for preparing in vivo formulations.

In Vitro Adenosine Kinase Inhibition Assay

Objective: To determine the inhibitory activity of ABT-702 on adenosine kinase.

Principle: This assay measures the phosphorylation of adenosine by AK. The potency of the inhibitor is determined by quantifying the reduction in the formation of adenosine monophosphate (AMP).

Materials:

-

Recombinant human adenosine kinase

-

ABT-702 dihydrochloride

-

[³H]-Adenosine

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation fluid and counter

Protocol (Conceptual Outline):

-

Serially dilute ABT-702 in assay buffer to create a range of concentrations.

-

In a reaction plate, combine the assay buffer, ATP, and the various concentrations of ABT-702.

-

Add the recombinant adenosine kinase to each well and pre-incubate.

-

Initiate the enzymatic reaction by adding [³H]-Adenosine.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a stopping solution or boiling).

-

Separate the radiolabeled product ([³H]-AMP) from the substrate ([³H]-Adenosine), often using chromatography or ion-exchange methods.

-

Quantify the amount of [³H]-AMP formed using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. ABT-702 has a reported IC50 of 1.7 nM in this type of assay.[2]

Storage and Stability

ABT-702 dihydrochloride powder should be stored at 4°C, sealed, and protected from moisture.[2] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is not recommended to store aqueous solutions for long periods.[3]

References

Application Notes and Protocols for In Vitro Use of ABT-702 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-702 dihydrochloride is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[1][2] By inhibiting AK, ABT-702 effectively increases the endogenous concentrations of adenosine at the cellular level.[1] This elevation in adenosine levels leads to the activation of adenosine receptors, primarily the A1 receptor, which is coupled to Gi/o proteins.[3][4][5] Activation of the A1 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors.[3][5][6] This mechanism of action makes ABT-702 a valuable tool for in vitro studies investigating the roles of adenosine signaling in various physiological and pathological processes, particularly in the context of neuroprotection, pain, and inflammation.[7][8]

These application notes provide a comprehensive guide for the in vitro use of ABT-702 dihydrochloride in cell culture, including detailed protocols for solution preparation, cell viability assays, and illustrative diagrams of its mechanism of action and experimental workflows.

Data Presentation

The inhibitory activity of ABT-702 dihydrochloride has been characterized in various in vitro systems. The following table summarizes key quantitative data for easy reference and comparison.

| Parameter | System | Value | Reference(s) |

| IC₅₀ | Adenosine Kinase (cell-free) | 1.7 nM | [1][9][10] |

| IC₅₀ | Intact IMR-32 human neuroblastoma cells | 51 nM | [9][11] |

| IC₅₀ | Cytosolic Assay | 2 nM | [12][13] |

| IC₅₀ | Intact Cell Assay | 50 nM | [12][13] |

Experimental Protocols

Preparation of ABT-702 Dihydrochloride Stock Solution

Materials:

-

ABT-702 dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

ABT-702 dihydrochloride is soluble in DMSO at concentrations up to 100 mg/mL (186.48 mM).[10] It is insoluble in water.[10]

-

To prepare a 10 mM stock solution, dissolve 5.36 mg of ABT-702 dihydrochloride (molecular weight: 536.25 g/mol ) in 1 mL of DMSO.[11]

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[9] Studies have shown that compounds in DMSO are generally stable under these conditions.[14]

Cell Viability Assay using CCK-8

This protocol describes a general method for assessing the effect of ABT-702 on cell viability using a Cell Counting Kit-8 (CCK-8) assay. This assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.

Materials:

-

Target cells (e.g., SH-SY5Y, PC12, or primary neurons)

-

Complete cell culture medium

-

96-well cell culture plates

-

ABT-702 dihydrochloride stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of ABT-702 from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should be included.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ABT-702 or the vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined based on the specific cell line and experimental goals.[16][17]

-

-

CCK-8 Assay:

-

Following the incubation period, add 10 µL of the CCK-8 solution to each well.[15]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time with CCK-8 will depend on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the log concentration of ABT-702 to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Mandatory Visualization

Signaling Pathway of ABT-702 Action

The following diagram illustrates the mechanism of action of ABT-702. By inhibiting adenosine kinase, it increases intracellular and extracellular adenosine levels. Adenosine then binds to the A1 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade.

Caption: Mechanism of action of ABT-702 dihydrochloride.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay to evaluate the effects of ABT-702.

Caption: Workflow for a cell viability assay with ABT-702.

References

- 1. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. ijbs.com [ijbs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of ABT-702 Dihydrochloride in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of ABT-702 dihydrochloride in mice. ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of 1.7 nM.[1][2][3][4] By inhibiting AK, the primary enzyme responsible for adenosine metabolism, ABT-702 effectively increases the concentration of endogenous adenosine at sites of tissue injury and inflammation.[2][] This elevation of adenosine leads to analgesic and anti-inflammatory effects, primarily through the activation of adenosine A1 and A2A receptors.[1][][6]

Data Presentation

The following table summarizes the quantitative data from various in vivo studies using ABT-702 in mice, detailing the administration routes, dosages, experimental models, and observed effects.

| Administration Route | Dosage | Mouse Model | Duration/Frequency | Key Findings | Reference |

| Intraperitoneal (i.p.) | 1.5 mg/kg | Streptozotocin-induced diabetic retinopathy | Twice a week for 8 weeks | Attenuated retinal inflammation. | [6][7] |

| Intraperitoneal (i.p.) | 2 µmol/kg (ED50) | Phenyl-p-quinone-induced abdominal constriction (persistent chemical pain) | Single dose | Dose-dependent antinociceptive effects. | [8] |

| Intraperitoneal (i.p.) | 3 mg/kg | To study effects on neuronal activities using PET scans in rats | Single dose | Used to manipulate the effect of endogenous adenosine. | [8] |

| Intraperitoneal (i.p.) | 8 µmol/kg (ED50) | Hot-plate test (acute thermal nociception) | Single dose | Significantly reduced acute thermal nociception. | [1][8] |

| Intraperitoneal (i.p.) | 10 mg/kg | Cardioprotection model | Single dose | Reduced cardiac adenosine kinase protein content and conferred tolerance to ischemia-reperfusion injury. | [9] |

| Oral (p.o.) | 65 µmol/kg (ED50) | Hot-plate test (acute thermal nociception) | Single dose | Orally effective in reducing acute thermal nociception. | [1][8] |

Signaling Pathway of ABT-702

ABT-702's mechanism of action is centered on the inhibition of adenosine kinase, leading to an increase in extracellular adenosine. This adenosine then activates specific G-protein coupled receptors, primarily the A1 and A2A subtypes, to elicit its therapeutic effects. The A1 receptor is predominantly linked to anti-nociception, while the A2A receptor is involved in anti-inflammatory responses.

Caption: Mechanism of action of ABT-702.

Experimental Protocols

Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Diabetic Retinopathy Mouse Model

This protocol is adapted from studies investigating the anti-inflammatory properties of ABT-702 in a streptozotocin (STZ)-induced diabetic mouse model.[6][7]

1. Animal Model:

-

Use eight-week-old male mice.

-

Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer.

-

Confirm diabetes by measuring blood glucose levels; mice with levels >250 mg/dL are considered diabetic.

2. Preparation of ABT-702 Dihydrochloride:

-

Dissolve ABT-702 dihydrochloride in a vehicle solution. A commonly used vehicle is 15% DMSO, 15% Cremophor EL, and 70% saline.[8]

-

Prepare the solution fresh before each administration.

-

The final concentration should be such that the desired dose (e.g., 1.5 mg/kg) is delivered in a reasonable injection volume (e.g., 100 µL).

3. Administration:

-

Administer ABT-702 at a dose of 1.5 mg/kg via intraperitoneal injection.[6][7]

-

Treat the mice twice a week, starting from the onset of diabetes, for a total of 8 weeks.[6][7]

-

A control group of diabetic mice should receive an equivalent volume of the vehicle solution.

4. Endpoint Analysis:

-

At the end of the 8-week treatment period, euthanize the mice.

-

Enucleate the eyes and isolate the retinas.

-

Evaluate retinal inflammation using techniques such as Western blot, Real-Time PCR, and immunohistochemical staining for inflammatory markers (e.g., TNF-α, ICAM1).[6][7]

Caption: Workflow for diabetic retinopathy study.

Protocol 2: Assessment of Anti-Nociceptive Effects using the Hot-Plate Test

This protocol describes the evaluation of ABT-702's analgesic effects in a mouse model of acute thermal pain.[1][8]

1. Animals:

-

Use adult male mice.

-

Acclimatize the animals to the testing environment before the experiment.

2. Preparation of ABT-702 Dihydrochloride:

-

Prepare different concentrations of ABT-702 in a suitable vehicle to achieve a range of dosages for determining the ED50.

-

For intraperitoneal administration, a vehicle of 15% DMSO, 15% Cremophor EL, and 70% saline can be used.[8]

-

For oral administration, ensure the compound is appropriately formulated for gavage.

3. Administration:

-

Administer ABT-702 via intraperitoneal injection (e.g., doses ranging up to 8 µmol/kg) or oral gavage (e.g., doses ranging up to 65 µmol/kg).[1][8]

-

A control group should receive the vehicle alone.

4. Hot-Plate Test:

-

Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Conduct the test at a predetermined time after drug administration (e.g., 30 minutes post-injection).

5. Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal.

-

Determine the ED50 value, which is the dose required to produce 50% of the maximal effect.

Caption: Workflow for hot-plate nociception test.

Important Considerations

-

Solubility: ABT-702 dihydrochloride is soluble in DMSO.[3] For in vivo use, it is often prepared in a vehicle containing DMSO and other solubilizing agents like Cremophor EL to ensure bioavailability and minimize precipitation.

-

Selectivity: ABT-702 is highly selective for adenosine kinase over other adenosine-interacting proteins such as adenosine receptors (A1, A2A, A3), adenosine transporters, and adenosine deaminase.[1][4]

-

Reversibility: The inhibition of adenosine kinase by ABT-702 has been shown to be reversible.[1]

-

Preclinical Stage: As of the latest available information, ABT-702 is still in the preclinical stage of development.[2]

These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific research objectives and animal models. It is also recommended to consult the original research articles for more detailed methodologies.

References

- 1. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ABT 702 hydrochloride | Adenosine Kinase | Tocris Bioscience [tocris.com]

- 6. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of ABT-702 Dihydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of approximately 1.7 nM.[1][2][3][4] By inhibiting AK, the primary enzyme responsible for the metabolism of adenosine, ABT-702 effectively increases the intra- and extracellular concentrations of endogenous adenosine.[5][6] This mechanism gives ABT-702 significant potential as an analgesic and anti-inflammatory agent, making it a valuable tool in preclinical research for pain and inflammation models.[4][5][6] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of ABT-702 dihydrochloride stock solutions.

Physicochemical Properties and Solubility

A comprehensive summary of the key physicochemical properties of ABT-702 dihydrochloride is presented in Table 1. This information is essential for calculating the required mass of the compound for preparing stock solutions of a desired concentration.

Table 1: Physicochemical Properties of ABT-702 Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C22H21BrCl2N6O | [1] |

| Molecular Weight | 536.25 g/mol | [1][2] |

| CAS Number | 1188890-28-9 | [1] |

| Appearance | Yellow to orange solid | [3] |

| Purity | ≥98% (by HPLC) | [7] |

The solubility of ABT-702 dihydrochloride in common laboratory solvents is summarized in Table 2. It is important to note that the reported solubility in DMSO varies across different suppliers. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[2] ABT-702 dihydrochloride is insoluble in water.[5][6]

Table 2: Solubility of ABT-702 Dihydrochloride

| Solvent | Solubility | Source(s) |

| DMSO | ≥33.33 mg/mL (≥62.15 mM) to 100 mg/mL (186.48 mM) | [1][2] |

| Ethanol | ≥9.84 mg/mL (with gentle warming and sonication) | [6][8] |

| Water | Insoluble | [5] |

Experimental Protocols